

Isomeric differentiation of melezitose and raffinose using trapped ion mobility spectrometry

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Compound of Interest

Compound Name: (+)-Melezitose

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Differentiating Melezitose and Raffinose Isomers with Trapped Ion Mobility Spectrometry

The accurate structural characterization of isomeric molecules, such as the trisaccharides melezitose and raffinose, presents a significant analytical challenge in fields ranging from food science to drug development. While chemically identical in formula ($C_{18}H_{32}O_{16}$), their distinct glycosidic linkages result in different three-dimensional structures. Trapped Ion Mobility Spectrometry (TIMS) has emerged as a powerful technique for the gas-phase separation and differentiation of such isomers based on their size, shape, and charge, offering a distinct advantage over traditional mass spectrometry alone.

Melezitose and raffinose are structural isomers. Raffinose is composed of galactose, glucose, and fructose with α 1-6 and α 1-2 glycosidic linkages.^[1] Melezitose consists of two glucose molecules and one fructose molecule, joined by α 1-2 and α 3-1 glycosidic linkages.^[1] These structural nuances, though subtle, are sufficient to alter their collisional cross-section (CCS), a physical property that can be precisely measured by TIMS.

Comparative Analysis of Melezitose and Raffinose using TIMS

Trapped Ion Mobility Spectrometry separates ions based on their mobility in a gas-filled analyzer. The ions are propelled by an electric field against the flow of a buffer gas. Their drift time through the analyzer is proportional to their CCS, a measure of their rotationally averaged projected area. More compact ions experience fewer collisions with the buffer gas and thus travel faster than more elongated isomers.

Experimental data demonstrates the capability of TIMS to differentiate between melezitose and raffinose. In one study, the lithiated adducts of these trisaccharides were analyzed, yielding distinct CCS values. Melezitose was found to have a CCS of 204.0 Å², while raffinose had a CCS of 209.7 Å².^[1] This difference allows for the baseline separation of melezitose from a mixture also containing raffinose and another isomer, maltotriose, where raffinose and maltotriose were not fully resolved from each other.^[1]

Another study utilizing TIMS with sodiated adducts also successfully separated the isomers.^[2] The ability to adjust the ion mobility resolution in TIMS instruments, a feature of the ion mobility expansion (imeX) technology, further enhances the separation of isomeric compounds.^[2]

The following table summarizes the experimental data for the differentiation of melezitose and raffinose using TIMS.

Analyte	Adduct Ion	Collision Cross-Section (CCS) in N ₂ (Å ²)	Reference
Melezitose	[M+Li] ⁺	204.0	^[1]
Raffinose	[M+Li] ⁺	209.7	^[1]
Melezitose	[M+Na] ⁺	Not explicitly stated, but separated from raffinose	^[2]
Raffinose	[M+Na] ⁺	Not explicitly stated, but separated from melezitose	^[2]

Experimental Protocols

Sample Preparation:

Standard solutions of melezitose and raffinose (e.g., from Sigma-Aldrich) are prepared. For analysis of lithiated or sodiated adducts, the standards are typically dissolved in a solution of methanol/water containing a salt of the desired adduct (e.g., lithium chloride or sodium chloride) at a low concentration (e.g., 1 µg/mL).^[2]

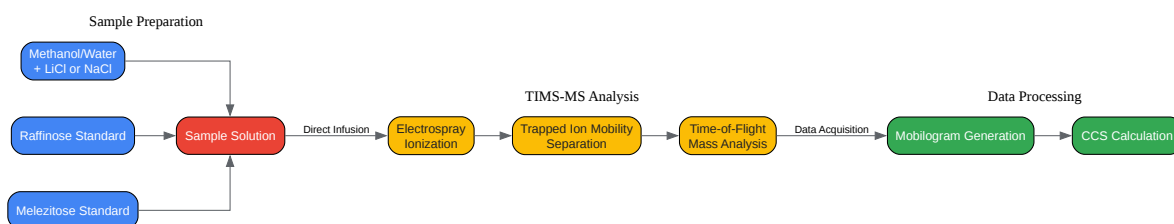
Trapped Ion Mobility Spectrometry (TIMS) Analysis:

The sample solutions are introduced into the mass spectrometer via direct infusion using a syringe pump. The analysis is performed on a TIMS-enabled mass spectrometer, such as a Bruker timsTOF.

- **Ionization:** Electrospray ionization (ESI) is used to generate the desired adduct ions ($[M+Li]^+$ or $[M+Na]^+$).
- **TIMS Separation:** The ions are accumulated and then separated in the TIMS analyzer based on their mobility. The separation is achieved by applying an electric field gradient that works against a gas flow. The voltage is then ramped down, releasing the ions according to their mobility.
- **Mass Analysis:** Following the TIMS separation, the ions are analyzed by a time-of-flight (TOF) mass analyzer to determine their mass-to-charge ratio.
- **Data Analysis:** The data is processed to generate mobilograms, which are plots of ion intensity as a function of their drift time (or $1/K_0$, a measure of ion mobility). The arrival times are then used to calculate the CCS values. Calibration of CCS values is typically performed using a standard mixture with known CCS values, such as the ESI-L Low Concentration Tune Mix (Agilent Technologies).^[2]

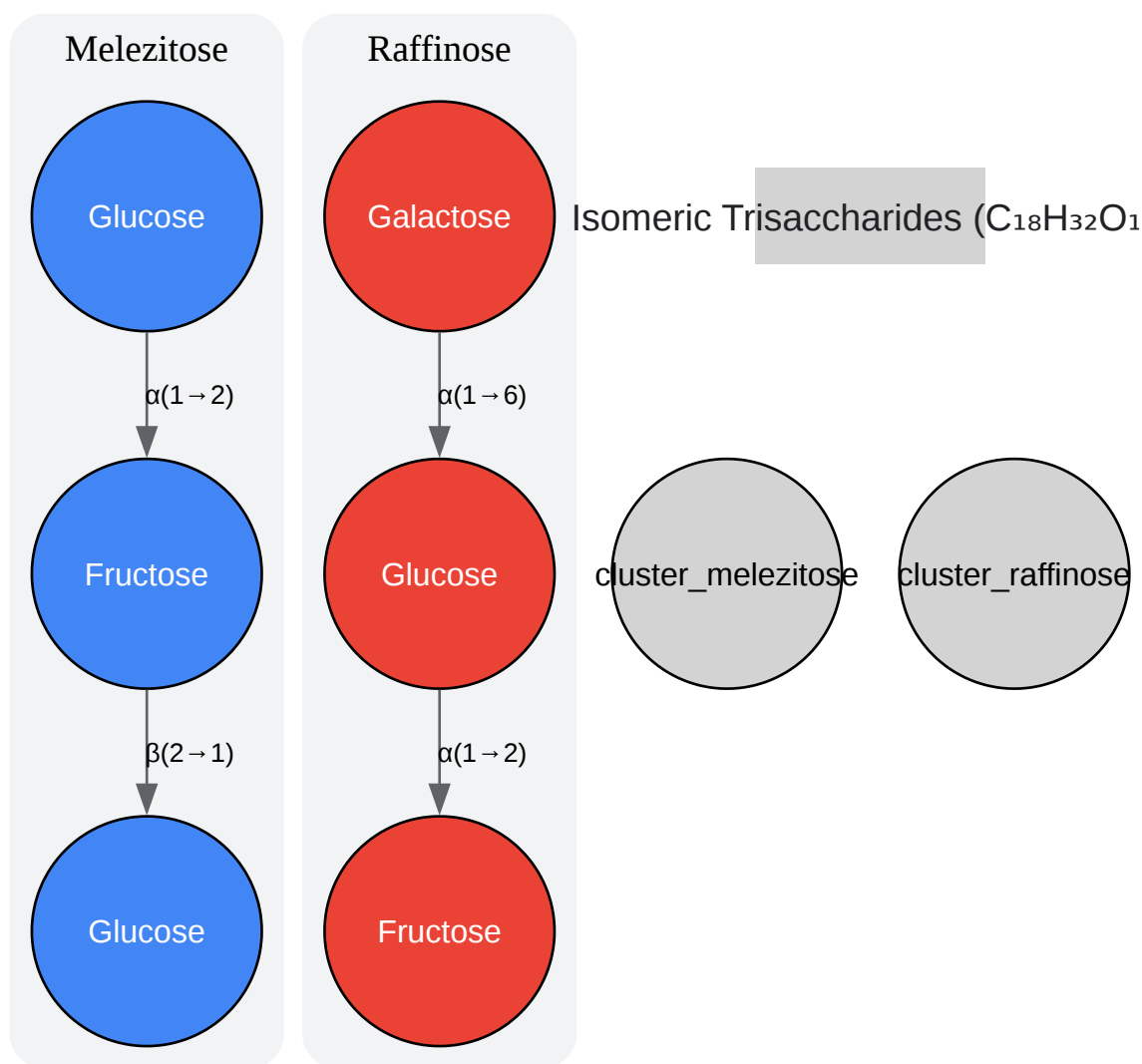
Visualizing the Workflow and Structures

The following diagrams illustrate the experimental workflow for the TIMS-based differentiation of melezitose and raffinose, as well as their structural relationship.



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Caption: Experimental workflow for TIMS analysis of melezitose and raffinose.



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Caption: Structural relationship of melezitose and raffinose isomers.

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References

- 1. Differentiation of isomeric, non-separable carbohydrates using tandem-trapped ion mobility spectrometry – mass spectrometry (tTIMS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
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